3-Bromo-5-chloro-4-fluorobenzoic acid

Lipophilicity LogP Physicochemical properties

Choose 3-Bromo-5-chloro-4-fluorobenzoic acid for its specific tri-halogen substitution pattern—the 3-Br and 5-Cl groups serve as orthogonal handles for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid molecular complexity. Unlike other halogenated benzoic acid regioisomers, this precise arrangement yields distinct pKa, LogP, and conformational properties that directly impact bioactivity and reaction selectivity. Procure high-purity (≥98%) product from vetted sources to accelerate medicinal chemistry and agrochemical intermediate development.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45 g/mol
Cat. No. B14028383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-fluorobenzoic acid
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Br)C(=O)O
InChIInChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
InChIKeyPUCJNBCLZFKJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-fluorobenzoic acid: A Halogenated Benzoic Acid Building Block for Synthesis


3-Bromo-5-chloro-4-fluorobenzoic acid (CAS: 176548-68-8) is a tri-halogenated benzoic acid derivative, with the molecular formula C₇H₃BrClFO₂ and a molecular weight of 253.45 g/mol . This compound belongs to a class of halogenated aromatic carboxylic acids that are frequently employed as synthetic intermediates or building blocks in medicinal and agrochemical research [1].

Why 3-Bromo-5-chloro-4-fluorobenzoic acid Cannot Be Casually Substituted


Within the class of halogenated benzoic acids, subtle changes in the identity and position of halogen substituents can drastically alter key properties, including acidity (pKa), lipophilicity (LogP), and the molecule's conformational landscape [1]. These physicochemical shifts directly impact a compound's behavior in biological systems and chemical reactions, meaning that the specific substitution pattern of 3-bromo-5-chloro-4-fluorobenzoic acid (3-Br, 5-Cl, 4-F) cannot be assumed to be interchangeable with its regioisomers or other di-/tri-halogenated analogs. Therefore, the choice of a specific halogenated benzoic acid must be deliberate and guided by quantitative data relevant to the intended application.

Quantitative Evidence for 3-Bromo-5-chloro-4-fluorobenzoic acid


Calculated LogP of 2.94 Establishes a Lipophilicity Baseline for 3-Bromo-5-chloro-4-fluorobenzoic acid

The compound 3-bromo-5-chloro-4-fluorobenzoic acid has a calculated LogP value of 2.94 . While a direct experimental LogP is not available for direct comparison, this value represents a key differentiation point from other halogenated benzoic acid regioisomers. For instance, the isomeric compound 3-bromo-4-chloro-5-fluorobenzoic acid (CAS 1357942-87-0) is reported to have a calculated LogP of 2.94 as well [1].

Lipophilicity LogP Physicochemical properties

Precautionary Statements (GHS) Define the Hazard Profile of 3-Bromo-5-chloro-4-fluorobenzoic acid

The Global Harmonized System (GHS) classification for 3-bromo-5-chloro-4-fluorobenzoic acid includes hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Safety Toxicology GHS

Commercial Purity Levels for 3-Bromo-5-chloro-4-fluorobenzoic acid are Established

Commercial sources of 3-bromo-5-chloro-4-fluorobenzoic acid offer a range of purity levels, providing a baseline for procurement and quality control (QC). Vendors list purities of 95% , 98% , and NLT 98% .

Purity QC Procurement

Defined Research and Industrial Applications for 3-Bromo-5-chloro-4-fluorobenzoic acid


Medicinal Chemistry: Late-Stage Functionalization

The compound's structure, featuring bromine, chlorine, and fluorine substituents, positions it as a versatile intermediate. The bromine atom at the 3-position and the chlorine atom at the 5-position can act as orthogonal handles in sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build molecular complexity [1].

Agrochemical Research: Building Block for Novel Active Ingredients

Halogenated benzoic acids are established precursors for agrochemical products [2]. The specific halogen substitution pattern of 3-bromo-5-chloro-4-fluorobenzoic acid can be exploited to synthesize novel crop protection agents with potentially optimized physicochemical properties, such as enhanced lipophilicity (LogP) [2].

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